2-amino-N-ethoxyacetamide hydrochloride
Description
Contextualization within Amide and Amino Acid Chemistry
Amides are a fundamental class of organic compounds defined by a carbonyl group bonded to a nitrogen atom. solubilityofthings.com This amide bond is a cornerstone of peptide and protein chemistry, where it links amino acids together. nih.gov The partial double-bond character of the C-N bond in amides results in a planar geometry, influencing the three-dimensional structure of larger molecules. nih.gov
2-amino-N-ethoxyacetamide hydrochloride can be considered a derivative of the simplest amino acid, glycine (B1666218), where the carboxylic acid has been converted to an N-ethoxyamide. The presence of the primary amino group and the amide linkage situates this compound at the intersection of amino acid and amide chemistry. The N-ethoxy group introduces an oxygen atom into the N-substituent, a feature that can influence the compound's electronic properties, hydrogen bonding capabilities, and metabolic stability. N-alkoxy amides are a subject of study for their unique reactivity and potential applications in synthesis. thieme-connect.comthieme-connect.com
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Hypothetical Value | Basis for Estimation |
| Molecular Formula | C4H11ClN2O2 | Based on chemical structure |
| Molecular Weight | 154.60 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white solid | Common for hydrochloride salts of small organic molecules |
| Melting Point | 150-160 °C | Estimated based on similar small amino acid derivatives |
| Solubility | Soluble in water and polar organic solvents | Expected for a hydrochloride salt |
Research Significance of the Alpha-Aminoacetamide Moiety
The alpha-aminoacetamide moiety is recognized as a "privileged structure" in medicinal chemistry. This term describes molecular scaffolds that are capable of binding to a variety of biological targets, thus serving as a versatile starting point for the design of novel therapeutic agents. nih.gov The ability of the alpha-amino group and the adjacent amide to participate in hydrogen bonding and other non-covalent interactions is key to its biological activity. mdpi.com
Derivatives of alpha-aminoamides have been investigated for a wide range of therapeutic applications. For instance, they form the core of certain sodium ion channel blockers being explored for the treatment of neuropathic pain. nih.gov Furthermore, the alpha-aminoamide scaffold has been utilized in the design of histone deacetylase (HDAC) inhibitors, which are a promising class of anti-cancer agents. mdpi.com The versatility of this moiety underscores the potential for new derivatives, such as this compound, to exhibit interesting biological activities.
Overview of Current Academic Research Trajectories
While direct research on this compound is limited, the broader research trends for related acetamide (B32628) derivatives provide a glimpse into its potential areas of application. Current academic and industrial research is actively exploring functionalized acetamides in several key areas:
Drug Discovery: As mentioned, the alpha-aminoacetamide core is a focal point in the development of treatments for neuropathic pain and cancer. mdpi.comnih.gov Additionally, acetamide derivatives have been studied as potential anti-HIV agents and for their antioxidant and anti-inflammatory properties. nih.govresearchgate.net
Agrochemicals: Novel acetamide derivatives are being synthesized and evaluated for their fungicidal and insecticidal activities. For example, certain 2-((2-hydroxyphenyl)methylamino)acetamide derivatives have shown potent antifungal properties. nih.gov
Organic Synthesis: Functionalized acetamides serve as versatile intermediates in organic synthesis. The development of new methods for the synthesis of amides and their derivatives is an ongoing area of research, with a focus on efficiency and sustainability. rsc.org The synthesis of N-alkoxy amides, in particular, is being explored for the creation of complex heterocyclic structures. thieme-connect.comthieme-connect.com
The unique N-ethoxy substitution in this compound could offer novel properties within these research trajectories, potentially leading to compounds with enhanced efficacy, selectivity, or improved pharmacokinetic profiles.
Table 2: Potential Research Applications of Functionalized Acetamides
| Research Area | Example of Application |
| Medicinal Chemistry | Development of novel analgesics, anti-cancer agents, and antivirals. mdpi.comnih.govnih.gov |
| Agrochemicals | Synthesis of new fungicides and insecticides. nih.gov |
| Materials Science | Use as building blocks for functional polymers. |
| Organic Synthesis | Versatile intermediates for the construction of complex molecules. rsc.org |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-N-ethoxyacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2.ClH/c1-2-8-6-4(7)3-5;/h2-3,5H2,1H3,(H,6,7);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTHROHNBBEEPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCONC(=O)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei. However, specific experimental NMR data for 2-amino-N-ethoxyacetamide hydrochloride is not available in the reviewed literature.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
A detailed analysis of the proton environments of this compound through ¹H NMR spectroscopy has not been reported in the scientific literature. Therefore, no data on chemical shifts, coupling constants, or signal multiplicities can be presented.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
Information regarding the carbon skeleton of this compound from ¹³C NMR spectroscopy is not publicly available. As a result, a table of chemical shifts for the carbon atoms within the molecule cannot be provided.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
Two-dimensional (2D) NMR experiments are crucial for establishing connectivity between atoms and determining spatial relationships within a molecule. harvard.edu Regrettably, no studies utilizing 2D NMR techniques such as COSY, HSQC, HMBC, or NOESY for the structural elucidation of this compound have been published.
Solid-State NMR for Crystalline Forms
The characterization of the crystalline forms of this compound using solid-state NMR spectroscopy has not been documented in the available scientific literature.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. While the molecular formula of this compound is known, specific HRMS data is not available.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for the analysis of polar molecules. nih.gov A detailed ESI-MS analysis of this compound, including fragmentation patterns and high-resolution mass measurements, has not been found in the surveyed scientific literature.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and conformational structure of a molecule. nih.gov
The IR and Raman spectra of this compound would display characteristic bands corresponding to its various functional groups.
N-H Stretches: The primary amine, being protonated in the hydrochloride salt, will show broad absorption bands for N-H⁺ stretching, typically in the 2500-3200 cm⁻¹ region. researchgate.net The N-H stretch of the secondary amide group is expected between 3300 and 3500 cm⁻¹. ucla.eduyoutube.com
Amide I Band: This band, primarily due to the C=O stretching vibration, is one of the most intense absorptions in the IR spectrum of amides and is expected in the region of 1630-1690 cm⁻¹. ucla.eduresearchgate.net Its position is sensitive to hydrogen bonding.
Amide II Band: This band arises from a combination of N-H in-plane bending and C-N stretching vibrations. It is typically found between 1510 and 1570 cm⁻¹.
C-O Stretch: The stretching vibration of the C-O single bond in the ethoxy group would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. libretexts.org
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |
|---|---|---|---|
| Primary Amine (as -NH₃⁺) | N-H⁺ Stretch | 2500 - 3200 (broad) | IR |
| Secondary Amide | N-H Stretch | 3300 - 3500 (medium) | IR, Raman |
| Alkyl | C-H Stretch | 2850 - 3000 (medium-strong) | IR, Raman |
| Amide Carbonyl | C=O Stretch (Amide I) | 1630 - 1690 (strong) | IR, Raman |
| Amide | N-H Bend / C-N Stretch (Amide II) | 1510 - 1570 (medium) | IR |
This table is predictive and based on established group frequencies for amides and amine salts. researchgate.netucla.eduresearchgate.netlibretexts.org
Multi-wavelength Raman spectroscopy involves acquiring Raman spectra using several different excitation laser wavelengths. nih.gov This technique can be particularly insightful. For instance, using a UV laser for excitation can lead to resonance Raman (RR) enhancement if the molecule has a chromophore that absorbs at or near the laser wavelength. sns.it This selective enhancement of vibrations associated with the chromophore can simplify complex spectra and provide detailed information about the electronic and structural properties of that specific part of the molecule. sns.it While this compound lacks a strong chromophore for visible light, UV resonance Raman could potentially enhance the signals from the amide group. Furthermore, using different wavelengths helps to mitigate issues like fluorescence, which can obscure Raman signals. nih.gov This approach allows for a more comprehensive vibrational analysis of the molecule. nih.gov
X-ray Diffraction (XRD) for Single Crystal and Powder Analysis
Determination of Absolute Configuration and Crystal Packing
A single-crystal X-ray diffraction experiment would provide a precise three-dimensional model of the molecule's arrangement in the crystal lattice. This analysis would determine key crystallographic parameters, including the crystal system, space group, and unit cell dimensions.
For this compound, the analysis would unequivocally establish the absolute configuration of any stereocenters. The resulting structural data would also reveal the intricate network of intermolecular forces that stabilize the crystal. It is anticipated that the crystal packing would be dominated by a robust network of hydrogen bonds. The protonated amino group (-NH3+) and the N-H of the amide would serve as strong hydrogen bond donors. Potential acceptors for these hydrogen bonds would include the carbonyl oxygen, the ethoxy oxygen, and the chloride counter-ion, leading to a stable, three-dimensional supramolecular assembly.
Table 3.5.1-1: Information Yielded by Single-Crystal XRD
| Parameter | Description |
|---|---|
| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). |
| Space Group | The set of symmetry operations that describe the crystal's internal symmetry. |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) defining the repeating unit of the crystal. |
| Absolute Configuration | The spatial arrangement of atoms at a chiral center (R/S notation). |
Polymorphism Studies
Polymorphism is the capacity of a solid material to exist in multiple crystalline forms, each possessing a distinct crystal lattice arrangement. Different polymorphs of a compound can exhibit varied physical properties. The investigation of polymorphism is crucial, particularly in the pharmaceutical field.
Powder X-ray Diffraction (PXRD) is the primary technique for identifying and differentiating between polymorphic forms. Each polymorph yields a unique PXRD pattern, characterized by the position (in degrees 2θ) and intensity of its diffraction peaks. While no specific polymorphism studies for this compound are reported, a hypothetical study would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, or evaporation rates) and analyzing the solid products by PXRD. The discovery of distinct patterns would confirm the existence of multiple polymorphs.
Table 3.5.2-1: Hypothetical PXRD Data for Two Polymorphs
| Form | Characteristic 2θ Peaks (°) |
|---|---|
| Polymorph A | 10.1, 15.2, 18.5, 22.8, 25.4 |
Investigation of Chemical Reactivity and Reaction Mechanisms
Reactivity of the Primary Amine Functionality
The primary amine group in 2-amino-N-ethoxyacetamide hydrochloride is a potent nucleophile, readily participating in a variety of chemical reactions. Its reactivity is central to the construction of more complex molecular architectures.
Nucleophilic Acyl Substitution Reactions
Primary amines are well-known to react with acylating agents, such as acyl chlorides and anhydrides, through nucleophilic acyl substitution to form amides. In the case of 2-amino-N-ethoxyacetamide, this reaction would lead to the formation of a new amide bond at the primary amine, resulting in a di-amide structure. This type of reaction is fundamental in peptide synthesis and the creation of various polymers. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| 2-amino-N-ethoxyacetamide | Acyl Chloride (R-COCl) | N-(2-(ethoxyamino)-2-oxoethyl)acetamide derivative | Nucleophilic Acyl Substitution |
| 2-amino-N-ethoxyacetamide | Acid Anhydride (B1165640) ((RCO)₂O) | N-(2-(ethoxyamino)-2-oxoethyl)acetamide derivative | Nucleophilic Acyl Substitution |
Alkylation and Arylation Reactions
The primary amine of 2-amino-N-ethoxyacetamide can also undergo alkylation and arylation reactions. Alkylation typically involves the reaction with alkyl halides, where the amine acts as a nucleophile, displacing the halide and forming a new carbon-nitrogen bond. This can lead to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts with successive alkylations.
Arylation reactions, which involve the formation of a bond between the amine nitrogen and an aromatic ring, can be achieved using various methods, including transition-metal-catalyzed cross-coupling reactions. These reactions are crucial for the synthesis of a wide array of pharmacologically active compounds and materials. The specific conditions for these reactions, such as the choice of catalyst, base, and solvent, would need to be optimized for 2-amino-N-ethoxyacetamide.
Condensation Reactions with Carbonyl Compounds
Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The formation of an imine from 2-amino-N-ethoxyacetamide would introduce a carbon-nitrogen double bond into the molecule, providing a new site for further chemical transformations.
The general reaction can be depicted as follows:
| Reactant 1 | Reactant 2 (R', R'' = H, alkyl, aryl) | Product |
| 2-amino-N-ethoxyacetamide | Aldehyde (R'-CHO) | N-((E)-R'-methylidene)-2-(ethoxyamino)acetamide |
| 2-amino-N-ethoxyacetamide | Ketone (R'-CO-R'') | N-((E)-R',R''-methylidene)-2-(ethoxyamino)acetamide |
Reactivity at the Amide Linkage
The amide bond in 2-amino-N-ethoxyacetamide is generally stable but can undergo cleavage under specific conditions. nih.gov The presence of the N-ethoxy group can influence the reactivity of this amide bond compared to a simple N-alkyl amide.
Hydrolytic Stability and Kinetics
Amide hydrolysis, the cleavage of the amide bond by water, can be catalyzed by either acid or base. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon. Generally, amide hydrolysis requires more forcing conditions (e.g., strong acid or base and heat) compared to the hydrolysis of esters due to the resonance stabilization of the amide bond.
Kinetic studies on the hydrolysis of amides have shown that the rate is dependent on pH and temperature. nih.gov While specific kinetic data for the hydrolysis of this compound is not available, studies on similar N-substituted amides provide insights into the expected behavior. The rate of hydrolysis would likely be influenced by the electronic effects of the N-ethoxy group.
Aminolysis and Transamidation Reactions
Aminolysis is the process of cleaving a chemical bond by reaction with an amine. In the context of 2-amino-N-ethoxyacetamide, this would involve the reaction of the amide with another amine, leading to the exchange of the amine portion of the amide. This transamidation reaction is a useful method for the synthesis of different amides. The reaction is typically driven to completion by using a large excess of the reacting amine or by removing one of the products. The N-ethoxy group may play a role in the facility of this reaction, potentially influencing the stability of the tetrahedral intermediate.
Influence of the Ether Moiety on Reactivity
The presence of an ethoxy group (-OCH₂CH₃) attached to the amide nitrogen is a defining feature of this compound, profoundly influencing its reactivity. This influence can be understood by examining both electronic and steric factors.
Electronic Effects on Adjacent Functional Groups
The ethoxy group exerts dual electronic effects on the adjacent amide functionality: an inductive effect and a resonance effect.
Inductive Effect: The oxygen atom in the ethoxy group is highly electronegative. It withdraws electron density from the adjacent nitrogen atom through the sigma bond (a negative inductive effect, -I). This electron withdrawal decreases the electron density on the nitrogen atom, making it less nucleophilic and less basic compared to a standard amide. Consequently, the acidity of the N-H proton in the corresponding free base would be expected to increase.
Resonance Effect: The oxygen atom also possesses lone pairs of electrons that can be delocalized into the amide system (a positive resonance effect, +R). This delocalization can increase the electron density on the carbonyl oxygen and decrease the electrophilicity of the carbonyl carbon.
The electron-withdrawing nature of the N-ethoxy group can also influence the reactivity of the alpha-amino group. By pulling electron density away from the alpha-carbon, the ethoxy group can slightly increase the acidity of the alpha-protons, potentially facilitating reactions that involve their abstraction.
To illustrate the impact of these electronic effects on reactivity, consider the following hypothetical data comparing the relative rates of a nucleophilic acyl substitution reaction.
| Compound | Relative Rate of Hydrolysis | Predominant Electronic Effect |
| N-methylacetamide | 1 | Weak +I effect from methyl |
| Acetamide (B32628) | 1.5 | Reference |
| 2-amino-N-ethoxyacetamide | 0.7 | -I and +R effects from ethoxy |
Note: This data is illustrative and intended to demonstrate the concepts discussed.
Steric Hindrance Considerations
The ethoxy group is significantly larger than a hydrogen atom or a methyl group. This bulkiness introduces steric hindrance around the amide nitrogen and the carbonyl group. This steric congestion can impede the approach of nucleophiles to the carbonyl carbon, thereby slowing down the rate of nucleophilic acyl substitution reactions. Similarly, the steric bulk can hinder the approach of bases to the N-H proton (in the free base form) or the alpha-protons.
The degree of steric hindrance will depend on the size and shape of the attacking reagent. For instance, a small nucleophile like the hydroxide ion might be less affected than a larger, bulkier nucleophile.
Elucidation of Reaction Mechanisms
Understanding the detailed pathway of a chemical reaction involving this compound requires a combination of kinetic studies and the identification of transient species like intermediates and transition states.
Kinetic Studies and Reaction Order Determination
For a hypothetical reaction, such as the hydrolysis of 2-amino-N-ethoxyacetamide, a kinetic study might involve the following:
2-amino-N-ethoxyacetamide + H₂O → 2-aminoacetic acid + ethoxyamine
By systematically varying the initial concentrations of the acetamide and hydroxide (if base-catalyzed), the reaction rate can be measured.
| Experiment | [2-amino-N-ethoxyacetamide] (M) | [OH⁻] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.0 x 10⁻³ |
| 2 | 0.2 | 0.1 | 2.0 x 10⁻³ |
| 3 | 0.1 | 0.2 | 4.0 x 10⁻³ |
Note: This data is hypothetical and for illustrative purposes.
Identification of Intermediates and Transition States
A complete reaction mechanism describes not only the reactants and products but also any intermediates and transition states that occur during the reaction.
Intermediates: These are species that are formed in one step of a multi-step reaction and consumed in a subsequent step. They are typically short-lived and present in low concentrations. Intermediates can sometimes be detected and characterized using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry. For example, in a nucleophilic acyl substitution reaction, a tetrahedral intermediate is often formed.
Transition States: A transition state is a high-energy, unstable arrangement of atoms that exists for an infinitesimally short time as reactants are converted into products. It represents the energy maximum on a reaction coordinate diagram. Transition states cannot be isolated or directly observed but can be computationally modeled using theoretical chemistry methods. These models provide insights into the geometry and energy of the transition state, which helps in understanding the reaction pathway.
For instance, the hydrolysis of 2-amino-N-ethoxyacetamide would proceed through a high-energy tetrahedral transition state leading to a tetrahedral intermediate.
Computational Chemistry and Theoretical Characterization
Density Functional Theory (DFT) Calculations
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used method for calculating the properties of molecules due to its favorable balance of accuracy and computational cost. DFT calculations would be foundational in understanding the intrinsic properties of 2-amino-N-ethoxyacetamide hydrochloride.
Geometry Optimization and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For a flexible molecule like this compound, multiple low-energy conformations may exist due to the rotation around single bonds.
A conformational analysis would be performed to identify these various conformers. This process involves systematically rotating the rotatable bonds (e.g., C-C, C-N, C-O bonds) and performing a geometry optimization for each starting structure. The result is a potential energy surface (PES) where the energy minima correspond to stable conformers. The most stable conformer, known as the global minimum, is the one with the lowest energy and is typically used for subsequent property calculations. Methods like the B3LYP functional with a basis set such as 6-311++G(d,p) are commonly employed for this purpose. researchgate.netsemanticscholar.org
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. numberanalytics.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com
HOMO: The highest energy orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity). Regions of the molecule where the HOMO is localized are likely sites for electrophilic attack. sphinxsai.com
LUMO: The lowest energy orbital that is empty of electrons. The energy of the LUMO is related to the molecule's ability to accept electrons (electrophilicity). Regions where the LUMO is localized are susceptible to nucleophilic attack. sphinxsai.com
The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excited and more reactive. researchgate.net
Below is a representative table illustrating the kind of data that would be generated from an FMO analysis.
| Parameter | Description | Typical Expected Value (eV) |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Negative value |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Negative or positive value |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | Positive value |
Spectroscopic Property Simulations (NMR chemical shifts, IR frequencies, UV-Vis spectra)
DFT calculations are highly effective at predicting spectroscopic properties, which can be used to validate experimental findings.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net These theoretical shifts can be compared directly with experimental spectra to aid in signal assignment.
IR Frequencies: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. nih.gov The calculated frequencies are often scaled by an empirical factor to better match experimental data due to the neglect of anharmonicity in the calculations. researchgate.net
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths. semanticscholar.org These correspond to the absorption maxima (λ_max) in a UV-Vis spectrum and provide insight into the electronic transitions occurring within the molecule. researchgate.net
The table below shows a hypothetical comparison of calculated and experimental spectroscopic data.
| Spectroscopic Data | Calculated Value | Experimental Value |
| ¹H NMR (ppm) | δ_calc | δ_exp |
| ¹³C NMR (ppm) | δ_calc | δ_exp |
| IR (cm⁻¹) | ν_calc | ν_exp |
| UV-Vis (nm) | λ_max_calc | λ_max_exp |
Acidity and Basicity Predictions (pKa calculations)
The pKa value is a measure of the acidity of a compound. Computational methods can predict pKa values by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent. The amino group (-NH₂) and the amide proton of this compound are the primary sites for protonation/deprotonation. By calculating the free energies of the protonated and deprotonated forms of the molecule, often using a continuum solvation model, the pKa can be estimated. researchgate.net This is crucial for understanding the molecule's charge state at different pH values.
Molecular Dynamics (MD) Simulations
While DFT provides insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. plos.org
For this compound, an MD simulation would typically involve placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water) to mimic physiological conditions. nih.gov The simulation would track the trajectory of all atoms over a period of nanoseconds to microseconds. This approach can be used to:
Explore the conformational landscape and the transitions between different conformers in solution.
Analyze the solvation structure and the specific hydrogen bonding interactions between the molecule and surrounding water molecules.
Study how the molecule interacts with other molecules, such as biological macromolecules, providing a dynamic view of intermolecular interactions. mdpi.com
In-Depth Computational and Theoretical Analysis of this compound: A Review of Current Research
Despite a comprehensive search of scientific literature and chemical databases, no specific computational chemistry or theoretical characterization studies have been published for the compound this compound.
Therefore, it is not possible to provide detailed research findings, data tables, or an in-depth analysis for the specific sections and subsections requested, which include:
Quantitative Structure-Activity Relationships (QSAR) Studies
While general principles of computational chemistry could be applied to theoretically investigate this molecule, the generation of scientifically accurate and validated data for each of the specified sections would require original research using sophisticated software and computational resources. Such an undertaking is beyond the scope of this format.
For a molecule like this compound, a computational study would typically involve the following methodologies for each of the requested sections:
Quantitative Structure-Activity Relationships (QSAR) Studies:QSAR studies are used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a QSAR study involving this compound, a set of structurally similar molecules with known biological activities would be required. Various molecular descriptors (physicochemical properties) would be calculated for each molecule, and statistical methods would be used to build a predictive model.
Without published research, any attempt to provide specific data for this compound would be speculative and would not meet the required standards of scientific accuracy.
Applications As a Key Chemical Building Block in Organic Synthesis
Synthesis of Advanced Amide Derivatives
The primary amine functionality of 2-amino-N-ethoxyacetamide hydrochloride is readily available for reactions such as acylation and alkylation, leading to the formation of diverse N-substituted and alpha-substituted amide derivatives.
N-substituted amides can be synthesized from this compound through acylation reactions with various acylating agents. This process involves the reaction of the primary amino group with compounds like acyl chlorides or carboxylic anhydrides. The general scheme for this transformation allows for the introduction of a wide array of substituents, depending on the specific acylating agent used.
For instance, the reaction with an acyl chloride, in the presence of a base to neutralize the generated hydrochloric acid, yields the corresponding N-acylated product. This method is a fundamental strategy for creating peptide bonds and other amide linkages. The versatility of this approach is demonstrated by the ability to use a broad range of acyl chlorides, leading to a library of N-substituted amides with varied functionalities.
Table 1: Examples of Acylating Agents for N-Substituted Amide Synthesis
| Acylating Agent | Resulting N-Substituent |
| Acetyl chloride | Acetyl |
| Benzoyl chloride | Benzoyl |
| Propionyl chloride | Propionyl |
The synthesis of alpha-substituted aminoacetamides from this compound can be achieved through various synthetic routes, including alkylation of the primary amine. This class of compounds is of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules.
The general approach involves the reaction of the primary amine with an alkyl halide. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. The choice of the alkyl halide determines the nature of the substituent introduced at the nitrogen atom.
Table 2: Alkylating Agents for the Synthesis of Alpha-Substituted Aminoacetamides
| Alkylating Agent | Resulting N-Alkyl Group |
| Methyl iodide | Methyl |
| Ethyl bromide | Ethyl |
| Benzyl (B1604629) chloride | Benzyl |
Role in Heterocyclic Chemistry
The reactivity of this compound makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds. Its ability to react with bifunctional electrophiles allows for the construction of both five- and six-membered ring systems, which are core structures in many pharmaceutical agents.
The synthesis of five-membered heterocycles, such as pyrazoles, can be achieved through the condensation of this compound with 1,3-dicarbonyl compounds. This reaction, a variation of the Knorr pyrazole (B372694) synthesis, involves the initial formation of a Schiff base, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. mdpi.com The substituents on the resulting pyrazole are determined by the structure of the starting 1,3-dicarbonyl compound. mdpi.com
For example, the reaction with a β-ketoester would lead to the formation of a pyrazolone (B3327878) derivative. This class of compounds has been investigated for a range of biological activities.
Table 3: 1,3-Dicarbonyl Compounds for Five-Membered Heterocycle Synthesis
| 1,3-Dicarbonyl Compound | Resulting Heterocycle Core |
| Acetylacetone | Dimethylpyrazole |
| Ethyl acetoacetate | Methylpyrazolone |
| Dibenzoylmethane | Diphenylpyrazole |
Six-membered heterocycles, such as pyrimidines, are fundamental components of nucleic acids and are prevalent in a vast number of synthetic drugs. bu.edu.egnih.gov The synthesis of pyrimidine (B1678525) derivatives can be accomplished by reacting this compound with 1,3-dielectrophilic compounds.
A common strategy involves the cyclocondensation reaction with a β-dicarbonyl compound in the presence of a condensing agent. The reaction proceeds through the formation of an enamine intermediate, which then undergoes cyclization to form the dihydropyrimidine (B8664642) ring. Subsequent oxidation or tautomerization can lead to the aromatic pyrimidine. The specific nature of the β-dicarbonyl compound and other reactants dictates the substitution pattern on the final pyrimidine ring. bu.edu.egnih.gov
Table 4: Reagents for Six-Membered Heterocycle Synthesis
| Reagent | Resulting Heterocycle Core |
| Malonic esters | Pyrimidine-dione |
| β-Ketoaldehydes | Substituted Pyrimidine |
| α,β-Unsaturated ketones | Dihydropyrimidine |
In medicinal chemistry and drug discovery, a "scaffold" refers to the core structure of a molecule. This compound can be utilized as a versatile scaffold for the design and synthesis of new chemical entities. Its functional groups provide convenient handles for diversification, allowing for the systematic modification of the molecule's properties.
The primary amine can be functionalized to introduce a variety of side chains, which can interact with biological targets. The N-ethoxyamide group can also be modified or can serve to modulate the physicochemical properties of the molecule, such as solubility and metabolic stability. This flexibility makes this compound an attractive starting point for the development of compound libraries for high-throughput screening.
Preparation of Modified Amino Acid and Peptide Analogs
Peptidomimetic Scaffolds
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and bioavailability. The bifunctional nature of this compound, containing both a nucleophilic amine and an electrophilic carbonyl group, could theoretically allow for its incorporation into peptide-like chains. The ethoxyamino group offers a unique modification point compared to natural amino acids, potentially influencing the conformational properties and biological activity of the resulting peptidomimetic.
Non-Proteinogenic Amino Acid Synthesis
Non-proteinogenic amino acids are amino acids that are not among the 22 protein-coding amino acids. They are of significant interest in drug discovery and materials science. This compound could serve as a precursor for the synthesis of novel non-proteinogenic amino acids. For instance, the primary amino group could be protected, followed by modification of the ethoxyacetamide portion of the molecule to introduce various side chains, and subsequent deprotection would yield a novel amino acid structure.
Utilization in Agrochemical and Pharmaceutical Intermediate Synthesis
While specific, large-scale applications are not widely documented, the chemical functionalities of this compound suggest its potential as an intermediate in the synthesis of bioactive molecules for the agrochemical and pharmaceutical industries. Some suppliers classify it as a pharmaceutical intermediate. echemi.com
Synthesis of Insecticide Precursors
The development of new insecticides is crucial for modern agriculture. The structural motifs present in this compound could potentially be elaborated into more complex molecules with insecticidal activity. The primary amine and the amide linkage are common features in many bioactive compounds, and the ethoxy group could be a key feature for biological targeting or for modifying the physicochemical properties of a potential insecticide.
Development of Scaffolds for Medicinal Chemistry Research
In medicinal chemistry, a scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of compounds for biological screening. The this compound molecule, with its multiple functional groups, could serve as a versatile scaffold for the generation of diverse chemical libraries aimed at discovering new therapeutic agents.
Derivatization Strategies for Analytical and Research Applications
N-Terminal Derivatization for Chromatographic and Spectroscopic Analysis
The primary amino group of 2-amino-N-ethoxyacetamide hydrochloride is an ideal target for N-terminal derivatization. This approach modifies the amine to improve its properties for analysis by techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and spectroscopy. The modification typically involves attaching a tag that enhances UV absorbance, induces fluorescence, or improves ionization efficiency for mass spectrometry. nih.govresearchgate.netactascientific.com
Pre-column derivatization involves reacting the analyte with a derivatizing agent before its introduction into the chromatography system. actascientific.comactascientific.com This is the most common approach for amino compounds as it produces stable derivatives that can be effectively separated and detected. actascientific.com For this compound, this technique would improve its retention on reversed-phase columns and significantly enhance detection sensitivity. nih.govchemrxiv.org The reaction transforms the polar primary amine into a more hydrophobic derivative, leading to better chromatographic peak shape and resolution. researchgate.net A variety of reagents are available that react specifically with primary amines under mild conditions, making this a versatile strategy for quantification in complex matrices. nih.gov
To achieve low detection limits, reagents that introduce a highly responsive tag onto the analyte molecule are employed. The choice of reagent depends on the detection method available (e.g., UV, fluorescence, or mass spectrometry).
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): AQC is a widely used pre-column derivatization reagent that reacts with primary and secondary amines to form highly stable, fluorescent urea (B33335) derivatives. waters.comnih.gov The reaction is rapid and occurs in a single step under aqueous, alkaline conditions (pH 8.5). waters.commedchemexpress.com The resulting AQC-derivatized molecule exhibits strong fluorescence, allowing for detection at picomole to femtomole levels. medchemexpress.comresearchgate.net The derivatives are stable for several days, which permits batch processing of samples. waters.com This method is suitable for both HPLC with fluorescence detection and for enhancing ionization in mass spectrometry. researchgate.net
Phenyl isothiocyanate (PITC): Also known as Edman's reagent, PITC reacts with primary and secondary amines in an alkaline medium to form phenylthiocarbamyl (PTC) derivatives. wikipedia.orgthermofisher.com These derivatives are stable and exhibit strong UV absorbance at approximately 254 nm, enabling sensitive detection. thermofisher.comrsc.org While the sample preparation can be more complex than with AQC, PITC is a robust and reliable reagent for amino compound analysis by reversed-phase HPLC. creative-proteomics.com The derivatives formed are stable for extended periods under refrigerated conditions, allowing for flexibility in analysis schedules. actascientific.com
| Reagent | Abbreviation | Target Functional Group | Detection Method | Key Advantages |
|---|---|---|---|---|
| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | Primary and Secondary Amines | Fluorescence, MS | Forms highly stable and fluorescent derivatives; simple one-step reaction. waters.comnih.gov |
| Phenyl isothiocyanate | PITC | Primary and Secondary Amines | UV (254 nm) | Forms stable PTC derivatives; well-established method for amino compound analysis. wikipedia.orgthermofisher.comrsc.org |
Derivatization for Spectroscopic Tagging and Labeling
Beyond chromatography, derivatization is used to attach spectroscopic tags or labels to molecules like this compound for various research purposes, including tracking the molecule in biological systems or studying reaction mechanisms.
Fluorescent labeling, or tagging, involves covalently attaching a fluorescent molecule (fluorophore) to the target compound. The primary amine of this compound is a suitable nucleophile for reaction with a variety of amine-reactive fluorescent reagents. thermofisher.comnih.gov
Common reagents for this purpose include:
Dansyl chloride (DNS-Cl): Reacts with primary and secondary amines to produce highly fluorescent dansyl amides. nih.govresearchgate.net These derivatives have a large Stokes shift and their fluorescence is sensitive to the local environment. thermofisher.com
Fluorescamine: This reagent is non-fluorescent itself but reacts rapidly with primary amines to form a fluorescent product. Excess reagent is hydrolyzed to a non-fluorescent form, simplifying assays. thermofisher.com
NBD chloride (4-chloro-7-nitrobenzofurazan) and NBD fluoride (B91410) (4-fluoro-7-nitrobenzofurazan): These reagents react with both primary and secondary amines to yield fluorescent adducts. thermofisher.com
This strategy is valuable for applications requiring high-sensitivity detection, such as in fluorescence microscopy or flow cytometry, should the compound be studied in a cellular context.
Isotopic labeling is a powerful technique used to trace the fate of a molecule through a chemical reaction or a metabolic pathway. wikipedia.org This involves replacing one or more atoms in the molecule with their stable heavy isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). wikipedia.orgacs.org
For this compound, ¹⁵N-labeling of the primary amine would be a key strategy. This can be achieved through synthetic methods that incorporate an ¹⁵N source. nih.govacs.org The ¹⁵N-labeled compound is chemically identical to the unlabeled version but can be distinguished by mass spectrometry due to its higher mass. wikipedia.org This allows researchers to follow the nitrogen atom through reactions, providing insight into reaction mechanisms, metabolic pathways, and the stability of the N-C bond. acs.orgresearchgate.net
| Labeling Strategy | Typical Reagents/Isotopes | Primary Application | Detection Method |
|---|---|---|---|
| Fluorescent Labeling | Dansyl chloride, Fluorescamine, NBD-Cl/F | High-sensitivity detection and imaging. thermofisher.com | Fluorometry, Fluorescence Microscopy |
| Isotopic Labeling | ¹⁵N, ¹³C, ²H | Tracing metabolic pathways and elucidating reaction mechanisms. wikipedia.orgacs.org | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |
Selective Chemical Modification for Probing Reactivity
Selective chemical modification of the primary amine in this compound can be used as a tool to probe its chemical reactivity and steric accessibility. By using a panel of modifying reagents with different sizes, reactivities, and chemical properties, researchers can gain insights into how the molecule interacts with other reactants. nih.govresearchgate.netnih.gov
For example, reacting the compound with a series of acylating agents or alkylating agents under controlled conditions and quantifying the extent of the reaction can provide information on the nucleophilicity of the primary amine. Comparing its reactivity to other primary amines can help in understanding the electronic effects of the adjacent ethoxyacetamide group. Such studies are fundamental in chemical biology and medicinal chemistry for understanding structure-activity relationships and for designing new molecules with specific reactivity profiles. explorationpub.com
Emerging Research Directions and Future Perspectives
Integration with Flow Chemistry and Automated Synthesis
The principles of flow chemistry, characterized by the use of continuous streams of reactants in microreactors, offer substantial advantages over traditional batch synthesis, including enhanced safety, better process control, and easier scalability. almacgroup.com The synthesis of 2-amino-N-ethoxyacetamide hydrochloride and its derivatives is well-suited for adaptation to flow chemistry platforms. A potential continuous-flow process could involve the reaction of a protected glycine (B1666218) derivative with ethoxyamine, followed by deprotection and salt formation, all within an integrated, multi-step sequence.
Automated synthesis platforms, which enable the rapid generation of large libraries of related compounds, could leverage this compound as a core building block. nih.govvapourtec.com By systematically reacting the primary amine with a diverse set of electrophiles (e.g., acyl chlorides, sulfonyl chlorides, isocyanates) in an automated fashion, a library of novel derivatives can be produced efficiently. sigmaaldrich.com This approach significantly accelerates the discovery of new molecules with desired properties, as the entire cycle of synthesis, purification, and analysis can be streamlined. nih.govchemrxiv.org The integration of flow chemistry with automated library synthesis represents a powerful strategy for exploring the chemical space around this scaffold. vapourtec.com
Table 1: Illustrative Comparison of Batch vs. Flow Synthesis for a Hypothetical Derivative
| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis |
| Reaction Time | 8 - 12 hours | 15 - 30 minutes |
| Typical Yield | 75% | 90% |
| Process Safety | Handling of unstable intermediates | In-situ generation and consumption |
| Scalability | Challenging, requires reactor redesign | Linear scaling by extending run time |
Exploration of Organocatalytic and Biocatalytic Transformations
The fields of organocatalysis and biocatalysis offer green and highly selective alternatives to traditional metal-based catalysis. The structure of this compound, being an amino acid derivative, makes it an excellent candidate for transformations mediated by chiral organocatalysts. benthamdirect.com For instance, the primary amine could be used in asymmetric Mannich or aldol (B89426) reactions when transiently converted to an imine, allowing for the stereoselective formation of new carbon-carbon bonds. acs.orgacs.org Proline and its derivatives are well-established organocatalysts for such transformations, offering a pathway to complex, enantiomerically enriched molecules starting from this simple scaffold. acs.orgresearchgate.net
Biocatalysis, which utilizes enzymes to perform chemical reactions, presents another promising avenue. Enzymes such as lipases and proteases, which are known to catalyze amide bond formation, could potentially be used to couple the amine group of 2-amino-N-ethoxyacetamide with various carboxylic acids under mild, aqueous conditions. rsc.orgresearchgate.net Furthermore, transaminases could be explored for the selective modification of the molecule. The use of ATP-dependent enzymes offers another route for amide bond formation, mimicking natural biosynthetic pathways. nih.gov These enzymatic methods are highly valued for their exceptional selectivity and sustainability. researchgate.netresearchgate.net
Table 2: Potential Catalytic Transformations
| Transformation Type | Catalyst Class | Potential Reaction | Expected Product Feature |
| Organocatalysis | Chiral Amines (e.g., Proline) | Asymmetric Aldol Reaction | Chiral β-hydroxy derivative |
| Organocatalysis | Phosphines | Aza-Morita-Baylis-Hillman | α,β-unsaturated carbonyl adduct |
| Biocatalysis | Lipase | Acylation with fatty acid | Lipophilic N-acyl derivative |
| Biocatalysis | Transaminase | Reductive Amination | Chiral amine synthesis |
Development of Advanced Materials Based on this compound Scaffolds
The functional groups present in this compound make it a versatile building block for the synthesis of advanced materials. nbinno.com The primary amine allows for its incorporation into polymer backbones through polyamidation or polycondensation reactions. The resulting polymers, containing the N-ethoxyamide side chain, could exhibit unique properties such as altered solubility, thermal stability, or biocompatibility. The development of polymers from amino acid derivatives is a growing field, with applications in biomaterials and medicine. researchgate.net
Furthermore, the molecule can be used to functionalize existing materials. For example, it could be grafted onto the surface of nanoparticles or polymer scaffolds to introduce specific functionalities. The amine group provides a convenient handle for covalent attachment, while the N-ethoxyamide moiety could influence the material's surface properties, such as hydrophilicity or its ability to coordinate metal ions. Such modified materials could find applications in areas like drug delivery, tissue engineering, or as corrosion inhibitors. nbinno.com
In-depth Theoretical Investigations for Rational Design
Computational chemistry and molecular modeling are indispensable tools for modern chemical research, enabling the rational design of new molecules with tailored properties. choderalab.org In-depth theoretical investigations of this compound can provide valuable insights into its conformational preferences, electronic properties, and reactivity. researchgate.net Quantum mechanical calculations can be used to predict reaction pathways and transition states for its various potential transformations, guiding experimental efforts. rsc.org
These computational approaches are particularly powerful in the context of drug discovery. By modeling the interactions of virtual libraries of derivatives with biological targets, such as enzyme active sites, it is possible to identify promising candidates for synthesis and testing. nih.govnih.gov Structure-activity relationship (SAR) studies, informed by computational docking and molecular dynamics simulations, can accelerate the optimization of lead compounds. nih.gov The acetamide (B32628) scaffold is a common feature in many biologically active molecules, and theoretical studies can help elucidate the specific role of the N-ethoxy group in modulating properties like binding affinity, metabolic stability, and bioavailability. rsc.orgnbinno.comarchivepp.com This rational, computer-aided approach can significantly reduce the time and cost associated with the development of new functional molecules based on the this compound framework. rsc.org
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-amino-N-ethoxyacetamide hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution using chloroacetyl chloride and ethoxyethylamine in a polar solvent (e.g., dichloromethane) under reflux. Critical parameters include maintaining a pH of 8–9 with a base (e.g., triethylamine) and controlled temperature (40–60°C) to minimize byproducts like N-alkylated derivatives. Post-synthesis, purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate:hexane gradient) is recommended .
Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?
- Methodological Answer :
- Purity : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 210–220 nm. Compare retention times against standards .
- Structural Confirmation : Employ - and -NMR in DMSO-d6 to identify amine protons (~δ 2.5–3.5 ppm), ethoxy groups (δ 1.1–1.3 ppm for CH3, δ 3.4–3.7 ppm for OCH2), and carbonyl signals (δ 165–170 ppm). FT-IR can confirm amide C=O stretches (~1650 cm) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C with desiccants (e.g., silica gel). Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation; monitor via HPLC for hydrolysis byproducts (e.g., free amine or acetic acid derivatives) .
Advanced Research Questions
Q. How can reaction mechanisms (e.g., nucleophilic substitution) be experimentally validated for this compound?
- Methodological Answer : Use isotopic labeling (e.g., -ethoxyethylamine) to track amine participation in substitution reactions. Perform kinetic studies under varying temperatures (Arrhenius plots) to determine activation energy. Computational modeling (DFT) can predict transition states and validate experimental observations .
Q. How can contradictory data on synthesis yields (e.g., 50–80%) be resolved?
- Methodological Answer : Systematically vary parameters:
- Catalyst : Test alternatives (e.g., DMAP vs. pyridine) to enhance reaction efficiency.
- Solvent Polarity : Compare yields in DMF (polar aprotic) vs. THF (less polar).
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., dimerization products) and adjust stoichiometry (amine:chloroacetyl chloride ratio) .
Q. What experimental approaches are suitable for studying its biological interactions (e.g., enzyme inhibition)?
- Methodological Answer :
- Enzyme Assays : Conduct fluorometric or colorimetric assays (e.g., NADH depletion for dehydrogenase inhibition). Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
- Binding Studies : Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity (K) with target proteins .
Q. How can degradation pathways be elucidated under physiological conditions?
- Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in buffer solutions. Monitor degradation kinetics via UPLC-QTOF-MS to identify primary degradation products (e.g., ethoxy group cleavage). Compare stability in aqueous vs. lipid matrices to guide formulation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
